3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine
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Overview
Description
3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazopyrazine scaffold with various functional groups . Common reagents include thiophene derivatives, amines, and pyrazine precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring fused to an imidazole ring.
Imidazo[1,2-a]pyrazine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyrazine scaffold.
Uniqueness
3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties.
Properties
CAS No. |
825630-49-7 |
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Molecular Formula |
C10H8N4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
3-thiophen-2-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C10H8N4S/c11-9-10-13-6-7(8-2-1-5-15-8)14(10)4-3-12-9/h1-6H,(H2,11,12) |
InChI Key |
RDDMYEWARDMSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C3N2C=CN=C3N |
Origin of Product |
United States |
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